Cas no 9000-07-1 (CARRAGEENAN)

CARRAGEENAN 化学的及び物理的性質
名前と識別子
-
- CARRAGEENAN
- 3,6-anhydro-d-galactan
- aubygelgs
- aubygumdm
- burtonitev-40-e
- carastay
- carastayc
- carrageen
- carrageenangum
- CARRAGEENAN COMMERCIAL GRADE
- Aquagel
- Gum carrageenan
- MIV-150/ZA/CG
- 9000-07-1
- zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate
- zinc 1-(5-cyano-2-pyridyl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoyl-phenyl)cyclopropyl]urea diacetate
-
- MDL: MFCD00081480
- インチ: InChI=1S/C19H17FN4O3.2C2H4O2.Zn/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16;2*1-2(3)4;/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27);2*1H3,(H,3,4);/q;;;+2/p-2/t12-,14+;;;/m1.../s1
- InChIKey: UHVMMEOXYDMDKI-JKYCWFKZSA-L
- ほほえんだ: [Zn+2].CC([O-])=O.CC([O-])=O.N#CC1C=CC(NC(N[C@H]2C[C@H]2C2=C(F)C=CC(C(CC)=O)=C2O)=O)=NC=1
計算された属性
- せいみつぶんしりょう: 289.167794
- どういたいしつりょう: 289.167794
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 72.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 半透明、しわ、やや光沢のあるフレークまたは白色から黄色の粉末、無臭、やや海藻味
- 密度みつど: No data available
- ゆうかいてん: 118.5 deg C
- ふってん: No data available
- フラッシュポイント: No data available
- FEMA: 2596 | IRISH MOSS EXTRACT
- じょうきあつ: No data available
- ようかいせい: 水に可溶、有機溶媒に不溶
CARRAGEENAN セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:2
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- RTECS番号:FI0700000
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
CARRAGEENAN 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | FC166779-250 g |
Carrageenan |
9000-07-1 | 250g |
$250.00 | 2023-01-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804872-25g |
Carrageenan |
9000-07-1 | 25g |
¥56.00 | 2022-09-02 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804872-1kg |
Carrageenan |
9000-07-1 | 1kg |
¥689.00 | 2022-09-02 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C107615-25g |
CARRAGEENAN |
9000-07-1 | 25g |
¥55.90 | 2023-09-03 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | KC4978-100g |
CARRAGEENAN |
9000-07-1 | 100g |
¥70元 | 2023-09-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205622C-500 g |
Carrageenan, |
9000-07-1 | 500g |
¥1,354.00 | 2023-07-11 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C107615-1kg |
CARRAGEENAN |
9000-07-1 | 1kg |
¥668.90 | 2023-09-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205622A-25 g |
Carrageenan, |
9000-07-1 | 25g |
¥489.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205622B-100 g |
Carrageenan, |
9000-07-1 | 100g |
¥752.00 | 2023-07-11 | ||
Biosynth | FC166779-500 g |
Carrageenan |
9000-07-1 | 500g |
$400.00 | 2023-01-04 |
CARRAGEENAN 関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
CARRAGEENANに関する追加情報
Recent Advances in Carrageenan (9000-07-1) Research: Applications and Innovations in Chemical Biomedicine
Carrageenan (EINECS 232-524-2, CAS 9000-07-1), a family of linear sulfated polysaccharides extracted from red seaweed, has garnered significant attention in the chemical biomedicine field due to its versatile applications in drug delivery, wound healing, and antimicrobial formulations. Recent studies have further elucidated its molecular mechanisms and expanded its potential uses in therapeutic and diagnostic contexts. This research briefing synthesizes the latest findings on carrageenan, focusing on its structural properties, functional modifications, and emerging biomedical applications.
A 2023 study published in Carbohydrate Polymers demonstrated that kappa-carrageenan (a subtype of 9000-07-1) exhibits enhanced mucoadhesive properties when cross-linked with chitosan, enabling targeted drug delivery to mucosal tissues. The research team utilized atomic force microscopy (AFM) and rheological analysis to characterize the hybrid hydrogel's mechanical strength, revealing a 40% improvement in sustained release kinetics compared to conventional formulations. These findings underscore carrageenan's potential in treating inflammatory bowel diseases (IBD) and oral mucositis.
Innovative work from the University of Tokyo (2024) has explored carrageenan's role in antiviral therapeutics. Lambda-carrageenan (9000-07-1) showed potent inhibition of SARS-CoV-2 pseudovirus entry in vitro by competitively binding to the spike protein's receptor-binding domain (RBD). Molecular dynamics simulations confirmed that the sulfation pattern of carrageenan creates electrostatic interactions with viral glycoproteins, suggesting its utility as a broad-spectrum viral entry inhibitor. Clinical trials are underway to evaluate nasal sprays containing 0.12% iota-carrageenan for COVID-19 prophylaxis.
In tissue engineering, carrageenan's thermo-reversible gelation properties have been leveraged to create 3D bioprinted scaffolds. A breakthrough study in Advanced Functional Materials (2024) reported a carrageenan-gelatin methacryloyl (GelMA) composite that maintains structural integrity at physiological temperatures while supporting chondrocyte proliferation. The scaffold's sulfated groups were found to mimic native glycosaminoglycans, enhancing extracellular matrix production by 2.3-fold compared to alginate controls.
Despite these advances, challenges remain in standardizing carrageenan's pharmaceutical-grade production. Recent analytical techniques such as size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) have improved batch-to-batch consistency monitoring. The European Pharmacopoeia 11.0 (2023) has established new purity criteria for 9000-07-1, specifically limiting heavy metal content to <10 ppm and residual solvents to <0.5%.
Looking forward, the integration of carrageenan with nanotechnology presents exciting opportunities. Preliminary data from MIT (2024) shows that carrageenan-coated gold nanoparticles exhibit pH-dependent drug release in tumor microenvironments, achieving 78% tumor regression in murine models of triple-negative breast cancer. This builds upon earlier work demonstrating carrageenan's ability to stabilize therapeutic proteins against aggregation during lyophilization.
In conclusion, the evolving research landscape positions carrageenan (9000-07-1) as a multifaceted biomaterial with expanding roles in precision medicine. Future directions include optimizing its degree of sulfation for specific applications and addressing regulatory considerations for clinical translation. The compound's natural origin, biocompatibility, and tunable properties continue to drive innovation across therapeutic modalities.
